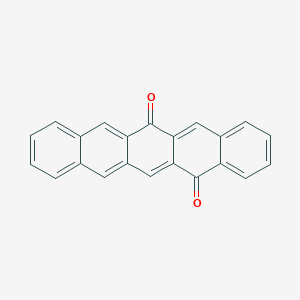

Pentacene-5,13-dione

Description

Structure

3D Structure

Properties

CAS No. |

62443-94-1 |

|---|---|

Molecular Formula |

C22H12O2 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

pentacene-5,13-dione |

InChI |

InChI=1S/C22H12O2/c23-21-17-8-4-3-7-15(17)11-19-20(21)12-16-9-13-5-1-2-6-14(13)10-18(16)22(19)24/h1-12H |

InChI Key |

CJYXWHBHAFPTMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=C4C(=CC5=CC=CC=C5C4=O)C3=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Pentacene 5,13 Dione

Established Pathways for Pentacene-5,13-dione Synthesis

The synthesis of pentacene-5,13-dione is most commonly achieved through condensation reactions, with cycloaddition reactions representing an alternative strategy for related structures.

Multi-step Condensation Reactions via Aldol (B89426) Pathways

The most prevalent and established method for synthesizing pentacene-5,13-dione involves a multi-step aldol condensation reaction. mdpi.comsigmaaldrich.com This pathway utilizes readily available precursors, typically o-phthalaldehyde (B127526) and 1,4-cyclohexanedione (B43130). mdpi.comresearchgate.netrsc.org The reaction consists of four consecutive aldol condensations. mdpi.com

In a typical procedure, two equivalents of o-phthalaldehyde react with one equivalent of 1,4-cyclohexanedione in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in a solvent like ethanol. mdpi.comkoreascience.kr The reaction is initiated by the formation of an enolate from 1,4-cyclohexanedione, which then acts as a nucleophile, attacking the carbonyl carbon of o-phthalaldehyde. sigmaaldrich.com This is followed by a series of condensation and dehydration steps to construct the pentacyclic aromatic framework. sigmaaldrich.comuit.no The reaction yields pentacene-5,13-dione as a bright yellow solid. mdpi.com Yields for this reaction have been reported to be as high as 96%. mdpi.com

Researchers have also explored variations of this method, such as performing the condensation in pressurized hot water without the need for an added catalyst. rsc.org This approach leverages the increased solubility of the reactants and the higher ion product of water at elevated temperatures and pressures to facilitate the reaction, with reported yields of up to 77%. rsc.org

Table 1: Aldol Condensation for Pentacene-5,13-dione Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde | 1,4-Cyclohexanedione | KOH / Ethanol | 96% | mdpi.com |

| o-Phthalaldehyde | 1,4-Cyclohexanedione | NaOH / Ethanol | 62% | |

| o-Phthalaldehyde | 1,4-Cyclohexanedione | Pressurized Hot Water | 77% | rsc.org |

Alternative Cycloaddition Approaches (e.g., Diels-Alder reactions leading to related structures)

While direct synthesis of pentacene-5,13-dione via Diels-Alder reactions is not the primary route, this powerful cycloaddition method is fundamental in synthesizing the pentacene (B32325) backbone and its derivatives. wikipedia.orgiitk.ac.inorganic-chemistry.org The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. iitk.ac.inorganic-chemistry.org

This strategy is often employed to create precursors which can then be converted to pentacenes. For instance, a key precursor can be synthesized via a series of elimination and Diels-Alder reactions between α,α,α',α'-tetrabromo-o-xylene and a substituted diene. wikipedia.org The resulting product can then be oxidized to a ketone, a structure related to pentacene-5,13-dione. wikipedia.org

Furthermore, retro-Diels-Alder reactions of specifically designed precursors are used to generate pentacene in situ for device fabrication. researchgate.net This highlights the versatility of cycloaddition chemistry in the broader context of pentacene synthesis, even if not for the direct formation of pentacene-5,13-dione itself. mdpi.com

Transformative Reduction Pathways from Pentacene-5,13-dione to Conjugated Systems

Pentacene-5,13-dione serves as a stable precursor that can be chemically reduced to form highly conjugated systems like pentacene. mdpi.comunl.edu The reduction of the two ketone functionalities is a critical step in accessing these materials.

Metal Hydride-Mediated Reductions to Dihydropentacene-5,13-diols

A common and effective method for the initial reduction of pentacene-5,13-dione involves the use of metal hydride reagents. unl.edu These reagents donate a hydride ion (H⁻) to the carbonyl carbons, resulting in the formation of 6,13-dihydropentacene-6,13-diol. researchgate.netunl.edu This diol is a key intermediate that can be subsequently aromatized to yield pentacene. unl.edu

Lithium aluminum hydride (LiAlH₄) is a powerful and widely used reducing agent for converting ketones to alcohols. numberanalytics.comslideshare.netmasterorganicchemistry.com In the context of pentacene-5,13-dione, LiAlH₄ effectively reduces both carbonyl groups to hydroxyl groups. mdpi.com The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures, such as 0 °C, to control the reactivity of the LiAlH₄. researchgate.net

The mechanism involves the nucleophilic attack of the hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. numberanalytics.comyoutube.com This process is repeated for the second carbonyl group, and upon aqueous workup, the resulting alkoxide intermediates are protonated to yield the 6,13-dihydroxy-6,13-dihydropentacene. researchgate.net One reported procedure using LiAlH₄ in THF achieves an 85% yield of the diol product. mdpi.com Some protocols involve heating the reaction mixture after the initial reduction, followed by the addition of acid to facilitate dehydration and form pentacene directly, although this can be a multi-step process. mdpi.com

Diisobutylaluminum hydride (DIBAL-H) is another versatile reducing agent used for the reduction of pentacenequinones. unl.eduadichemistry.comwikipedia.org Unlike the powerful LiAlH₄, DIBAL-H is often considered a milder and more selective reagent. adichemistry.commasterorganicchemistry.com It is particularly useful for reducing carbonyl functionalities and is known for its excellent solubility in common organic solvents. unl.eduadichemistry.com

The application of DIBAL-H to pentacene-5,13-dione has been shown to effectively produce 6,13-dihydropentacene-6,13-diols. unl.edu A notable feature of this reduction is its stereoselectivity, often yielding the cis-diol as the major product. unl.edu This selectivity is attributed to the bulky nature of the DIBAL-H reagent, which influences the direction of hydride attack. unl.educhegg.com The reaction proceeds cleanly and can be advantageous over other metal hydrides, especially for substrates with poor solubility or other sensitive functional groups. unl.edu For example, DIBAL-H has been successful in reducing substituted pentacenediones where NaBH₄ and LiAlH₄ were ineffective. unl.edu

Table 2: Reduction of Pentacene-5,13-dione to Dihydropentacene-diols

| Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 6,13-Dihydroxy-6,13-dihydropentacene | 85% | mdpi.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Not specified | cis-6,13-Dihydropentacene-6,13-diol | Good selectivity | unl.edu |

| Sodium Borohydride (NaBH₄) | THF / EtOH | 6,13-Difluoro-5,14-dihydropentacene-5,14-diol | 24% (over two steps) | beilstein-journals.org |

Potassium Borohydride (KBH4) and Sodium Borohydride (NaBH4) Considerations for Substituted Derivatives

The reduction of pentacene-5,13-dione and its substituted derivatives using common borohydrides like Potassium Borohydride (KBH₄) and Sodium Borohydride (NaBH₄) is often challenging. Direct reduction to pentacene is not typically achieved; instead, these reagents reduce the quinone to the corresponding 6,13-dihydropentacene-6,13-diol. The subsequent aromatization requires a separate chemical step.

A primary obstacle in these reductions is the poor solubility of the reagents and the pentacenedione substrates. Research has shown that for certain substituted derivatives, such as 2,3-dibromopentacene-6,13-dione and 2,9-di-tert-butyl-pentacene-6,13-dione, standard reducing agents like NaBH₄ and Lithium Aluminium Hydride (LiAlH₄) are ineffective, even at higher temperatures. unl.edumdpi.com This has been attributed to the low solubility of the metal hydrides in the reaction system. unl.edu For the unsubstituted pentacene-6,13-dione, a successful reduction using KBH₄ was reported to be exceedingly slow, requiring a stepwise addition of the reagent over ten days to form the diol. unl.edu

Despite these challenges, a two-step procedure has been reported where pentacene-6,13-dione is first reduced with KBH₄ to the diol, which is then treated with a mixture of potassium iodide and sodium thiosulfate (B1220275) to yield pentacene. thieme-connect.de This highlights that while direct aromatization is difficult, these hydrides serve as intermediates in multi-step syntheses. The choice of reducing agent is critical, with more soluble hydrides like Diisobutylaluminum hydride (DIBAH) showing greater efficacy in reducing substituted pentacenediones where NaBH₄ and KBH₄ fail. unl.edu

| Reagent | Substrate | Observation | Reference |

| KBH₄ | Pentacene-6,13-dione | Slow (10-day) reduction to 6,13-dihydropentacene-6,13-diol. | unl.edu |

| NaBH₄ / LiAlH₄ | 2,3-dibromopentacene-6,13-dione | Ineffective, attributed to poor solubility. | unl.edu |

| NaBH₄ / LiAlH₄ | 2,9-di-tert-butyl-pentacene diquinone | Reduction was unsuccessful. | mdpi.com |

| KBH₄ then KI/Na₂S₂O₃ | Pentacene-6,13-dione | Two-step conversion to pentacene with 47% overall yield. | thieme-connect.de |

Chemical Reductions for Aromatization to Pentacene

Direct aromatization of pentacene-5,13-dione to pentacene can be accomplished using stronger reducing agents and specific reaction systems.

The reduction of pentacene-6,13-dione using an aluminum amalgam (Al/Hg) is a known but harsh method for producing pentacene. nih.gov The reaction typically involves heating the dione (B5365651) with an Al/HgCl₂ mixture in a high-boiling solvent such as cyclohexanol. researchgate.netsemanticscholar.org This process requires long reaction times, often spanning several days, and results in moderate yields, reported to be around 54%. researchgate.netsemanticscholar.org Key drawbacks of this methodology include the use of highly toxic mercury compounds like HgCl₂ and the severe reaction conditions (high temperatures), which can promote the degradation of the newly formed pentacene. nih.govresearchgate.netsemanticscholar.org

| Reducing System | Solvent | Conditions | Yield | Drawbacks | Reference |

| Al/HgCl₂ | Cyclohexanol/CCl₄ | Multiple days, high temperature | 54% | Toxic HgCl₂, harsh conditions, long reaction time | nih.govresearchgate.netsemanticscholar.org |

| Al | Cyclohexanol | Multiple days, high temperature | 5-51% | Harsh conditions, long reaction time, variable yield | nih.govsemanticscholar.org |

A more efficient and milder route to pentacene from its dione involves a two-step process utilizing tin(II) chloride (SnCl₂). The pentacene-5,13-dione is first reduced to the intermediate 6,13-dihydro-6,13-dihydroxypentacene using a hydride reagent. This diol is then readily aromatized to pentacene using an SnCl₂/acid system. unl.edumdpi.com

This method is notably rapid and high-yielding, especially when carried out in solvents like N,N-dimethylformamide (DMF) or acetone. mdpi.com In a typical procedure, the diol is dissolved in the solvent with SnCl₂, and the addition of concentrated hydrochloric acid (HCl) at low temperatures (e.g., 0°C to room temperature) prompts the immediate precipitation of pentacene. mdpi.com The reaction is often complete within 1-2 minutes and can achieve yields of 90–93%. mdpi.com This approach has also been successfully applied to the synthesis of 6,13-disubstituted pentacenes from their corresponding diols, which are generated from the reaction of alkynyl Grignard reagents with pentacene-5,13-dione followed by reduction with SnCl₂. thieme-connect.detuni.fi

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

| 6,13-Dihydro-6,13-dihydroxypentacene | SnCl₂ / HCl | DMF | 1-2 minutes, 0°C - RT | 90-93% | mdpi.com |

| 6,13-Dihydro-6,13-dihydroxypentacene | SnCl₂ / HCl | Acetone | 1-2 minutes, 0°C - RT | ≥90% | mdpi.com |

| Substituted Pentacenediol | SnCl₂ | Not specified | Not specified | 55% | tuni.fi |

Photochemically Induced Conversion Strategies

Photochemical methods provide an alternative pathway to pentacene, allowing for conversion under mild conditions, which is particularly useful for creating thin films for electronic applications.

A prominent photochemical strategy involves the Strating-Zwanenburg reaction, which is the light-induced decarbonylation of an α-diketone precursor. researchgate.net The key precursor, 6,13-dihydro-6,13-ethanopentacene-15,16-dione, is synthesized from pentacene and can be successfully converted to pentacene upon irradiation. thieme-connect.deresearchgate.net

When a solution of this α-diketone in a solvent like toluene (B28343) is irradiated with visible light (typically around 460-468 nm) under an inert atmosphere, it undergoes double decarbonylation, releasing two molecules of carbon monoxide to yield pentacene. researchgate.netacs.org The reaction is efficient, with reported yields as high as 74% after just 35 minutes of photolysis. researchgate.net This method is also applicable to the synthesis of substituted pentacene derivatives. researchgate.net The photoreaction is believed to proceed through the singlet excited state of the precursor. researchgate.net

| Precursor | Wavelength | Solvent | Atmosphere | Yield | Reference |

| 6,13-dihydro-6,13-ethanopentacene-15,16-dione | 460 nm | Toluene | Argon | 74% | researchgate.net |

| 6,13-dihydro-6,13-ethanopentacene-15,16-dione | >390 nm | Toluene | Inert | 74% | thieme-connect.de |

The photochemical conversion of α-diketone precursors is highly effective not only in solution but also in the solid state, making it a valuable technique for fabricating high-quality pentacene thin films. researchgate.netnii.ac.jp When a film of the precursor, such as 6,13-dihydro-6,13-ethanopentacene-15,16-dione, is deposited on a substrate and irradiated with light, it converts quantitatively to a pentacene film. nii.ac.jpresearchgate.net

The dynamics of this conversion can be monitored using spectroscopic techniques like UV-visible and IR spectroscopy, which track the disappearance of the precursor's carbonyl absorption and the emergence of characteristic pentacene absorption peaks. nii.ac.jpresearchgate.net The quality of the resulting film can be influenced by the preparation method. For instance, the inclusion of a small amount of a high-boiling-point additive in the spin-coating solution can promote the photoconversion and allow for molecular reorganization, leading to films with higher crystallinity and improved electronic properties. researchgate.net Pentacene films prepared via this photoconversion method have been used in field-effect transistors (FETs), demonstrating charge-carrier mobilities as high as 0.86 cm² V⁻¹ s⁻¹, which is comparable to vacuum-deposited pentacene films. researchgate.net Quantitative analysis of these on-surface reactions can be accurately performed using advanced techniques like p-polarized multiple-angle incidence resolution spectrometry (pMAIRS). nih.gov

| Precursor | Method | Analysis | Key Finding | Application | Reference |

| 6,13-dihydro-6,13-ethanopentacene-15,16-dione | Photoconversion in spin-coated film | UV-vis, IR | High-boiling-point additives improve film quality. | Field-Effect Transistors | researchgate.net |

| 6,13-dihydro-6,13-ethanopentacene-15,16-dione | Photoconversion in thin film | pMAIRS | Allows for quantitative analysis of the on-surface reaction rate. | Organic Functional Materials | nih.gov |

| 6,13-dihydro-6,13-ethanopentacene-15,16-dione | Photoconversion on glass substrate | Spectroscopy | Successful quantitative conversion to pentacene film. | Thin Films | researchgate.netnii.ac.jp |

Advanced Strategies for Functionalizing the Pentacene-5,13-dione Core

The functionalization of the pentacene-5,13-dione scaffold is critical for tuning its electronic properties, solubility, and solid-state packing, which are essential for applications in organic electronics. Advanced synthetic strategies have been developed to introduce a variety of functional groups onto the core structure, either by directly targeting the quinone moiety or by utilizing precursor molecules that facilitate subsequent modifications.

Direct Functionalization of the Quinone Moiety (e.g., nucleophilic addition)

Direct functionalization of the quinone unit in pentacene systems offers a straightforward route to modify the electronic character of the molecule. Nucleophilic addition is a primary method employed for this purpose. The electron-deficient carbonyl carbons of the quinone are susceptible to attack by various nucleophiles.

Research into the functionalization of the closely related 6,13-pentacenequinone (B1223199) has provided significant insights. The addition of organolithium or Grignard reagents, followed by a reductive aromatization step, is a common protocol to install aryl or alkyl substituents. mdpi.com For instance, the reaction of 6,13-pentacenequinone with bulky aryl lithium reagents has been investigated, leading to a variety of substitution patterns. researchgate.net Depending on the reaction conditions and the nature of the substituent, both 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the enone system) can occur, sometimes concomitantly, yielding unsymmetrically substituted pentacene derivatives. researchgate.net

Another approach involves the direct C-H functionalization of quinones using boronic acids. This method, demonstrated on a variety of quinones, typically employs a catalytic amount of silver(I) nitrate (B79036) with a persulfate co-oxidant. nih.govnih.gov The reaction is presumed to proceed through a nucleophilic radical addition to the quinone, followed by an in-situ reoxidation of the hydroquinone (B1673460) intermediate to restore the quinone moiety. nih.govnih.gov This strategy allows for the efficient cross-coupling of both aryl and alkyl boronic acids at room temperature in an open flask. nih.gov While broadly applicable, its specific use on pentacene-5,13-dione itself is a subject of ongoing research. The use of secondary amines as nucleophiles has also been shown to be effective for creating functionalized pentacene derivatives. nih.gov

Table 1: Examples of Nucleophilic Addition Strategies on Pentacenequinones

| Nucleophile | Pentacene Substrate | Reaction Type | Resulting Structure |

|---|---|---|---|

| Aryl Lithium Reagents | 6,13-Pentacenequinone | 1,2- and 1,4-Addition | Unsymmetrically substituted pentacenes researchgate.net |

| Phenyl Grignard | 6,13-Pentacenequinone | Nucleophilic Addition & Reductive Aromatization | 6,13-Diphenylpentacene mdpi.com |

| Aryl/Alkyl Boronic Acids | General Quinones | Radical Addition & Reoxidation | C-H Functionalized Quinones nih.govnih.gov |

| Secondary Amines | 6,13-Pentacenequinone | Nucleophilic Addition | Diaminopentacenes nih.gov |

Reductive One-Step Functionalization of Polyketones Maintaining Dione Moieties

A versatile method for creating asymmetrically substituted and soluble pentacene derivatives involves the reductive one-step functionalization of pentacene-5,7,12,14-tetraone. nih.govresearcher.life This strategy allows for selective functionalization at one quinone unit while preserving the other as a dione moiety. researchgate.net The process begins with the partial reduction of the tetraone precursor using reducing agents like zinc or potassium under anhydrous conditions. nih.govresearcher.life The reduced intermediates are then trapped in situ by various electrophiles.

This technique has been successfully used to introduce acetyl, triisopropylsilyl (TIPS), and methyl groups onto the pentacene framework. nih.govresearcher.life The key advantage of this approach is the ability to achieve unsymmetrical functionalization, which can significantly influence the molecule's packing in the solid state and enhance its solubility. nih.govresearchgate.net The resulting dyes, which retain a dione moiety, have been characterized by UV/Vis and photoluminescence spectroscopy, and their redox potentials have been studied using cyclic voltammetry. researcher.liferesearchgate.net Attempts to reduce the second quinone moiety to achieve a fully aromatized, functionalized pentacene have also been explored, sometimes leading to over-reduced 6,13-dihydropentacene (B80405) derivatives with their own unique planar conformations and optoelectronic properties. nih.govresearcher.life

Table 2: Reagents for Reductive One-Step Functionalization of Pentacenetetrone

| Reducing Agent | Electrophile Synthon | Resulting Functional Group | Reference |

|---|---|---|---|

| Zinc | Acetyl | Acetyl | nih.govresearcher.life |

| Potassium | Triisopropylsilyl | Triisopropylsilyl (TIPS) | nih.govresearcher.life |

| Zinc / Potassium | Cationic Methyl | Methyl | nih.govresearchgate.net |

Coupling Reactions for Substituted Pentacenedione Derivatives (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful tool for synthesizing highly functionalized pentacenedione derivatives. rsc.org This strategy typically begins with a halogenated pentacenedione precursor. A common starting material is 7,12-bis(dibromomethylene)-7,12-dihydropentacene-5,14-dione, which is derived from pentacene-5,7,12,14-tetraone via a two-fold Ramirez dibromoolefination reaction. rsc.orgrsc.org

This tetrabromo-substituted pentacenedione is then subjected to Suzuki-Miyaura coupling with a wide range of areneboronic acids. researchgate.netrsc.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, with a base like potassium carbonate. rsc.org This method has been used to prepare a new series of redox-active tetraryl-substituted pentacenedione derivatives (Ar₄-PDs). rsc.orgresearchgate.net The nature of the attached aryl group (Ar) critically influences the electronic and redox properties of the final molecule. researchgate.netrsc.org For example, when the aryl group is a strong electron donor like triphenylamine (B166846) (TPA), the resulting derivative exhibits amphoteric redox behavior and a narrowed electrochemical band gap of 1.38 eV. rsc.orgresearchgate.net The steric bulk of these aryl substituents often forces the pentacenedione core into a highly twisted conformation, which can prevent strong intermolecular π-π stacking and facilitate charge transport. rsc.orgrsc.org

Table 3: Examples of Substituted Pentacenediones via Suzuki-Miyaura Coupling

| Areneboronic Acid | Aryl Substituent (Ar) | Resulting Compound Class | Key Finding |

|---|---|---|---|

| Phenylboronic acid | Phenyl | Phenyl-functionalized pentacenedione | Precursor for octaaryl-substituted bisquinodimethanes rsc.orgrsc.org |

| Various arene boronic acids | Aryl (general) | Tetraryl-substituted pentacenediones (Ar₄-PDs) | Twisted conformation due to steric hindrance rsc.orgresearchgate.net |

| Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine | Triphenylamine (TPA) | Donor-Acceptor Ar₄-PD | Narrowed electrochemical band gap (1.38 eV) rsc.orgresearchgate.net |

Molecular Engineering and Functionalization Strategies of Pentacene 5,13 Dione Derivatives

Strategies for Core Functionalization and Solution Processability Enhancement

A primary challenge in utilizing pentacene-based materials is their low solubility in common organic solvents, which complicates device fabrication via solution-based methods. researchgate.netsigmaaldrich.com To overcome this, various functionalization strategies have been developed to enhance solubility and stability without compromising the desirable electronic properties of the pentacene (B32325) core.

One of the most successful strategies to improve the processability of pentacene derivatives involves the introduction of trialkylsilylethynyl groups at the 6 and 13 positions of the pentacene core. sigmaaldrich.comsigmaaldrich.com The synthesis typically involves the addition of an alkyne anion to pentacene-6,13-dione, followed by a reduction reaction to achieve the final functionalized pentacene. sigmaaldrich.commun.ca

The bulky nature of trialkylsilyl groups, particularly the triisopropylsilyl (TIPS) group, effectively disrupts the strong intermolecular π-π stacking that leads to low solubility. researchgate.netsigmaaldrich.com This functionalization not only enhances solubility in common organic solvents like toluene (B28343) but also improves the material's stability against photo-oxidation. google.comrsc.org The silylethynyl substituents allow for the tuning of solid-state packing, which can influence the electronic coupling between molecules and, consequently, the charge carrier mobility of the material in electronic devices. sigmaaldrich.comgoogle.com For instance, 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) is a benchmark material known for its improved solubility, stability, and high performance in organic field-effect transistors (OFETs). rsc.org The structural variations afforded by different alkyl substituents on the silicon atom provide a powerful tool for engineering the material's properties for specific applications. sigmaaldrich.com

| Derivative | Key Feature | Reported Advantage | Reference |

|---|---|---|---|

| 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) | Bulky triisopropylsilyl groups | Improved solubility, enhanced photo-oxidative stability, and high charge mobility. researchgate.netrsc.org | researchgate.netrsc.org |

| 6,13-Bis(triethylsilylethynyl)pentacene (TES-pentacene) | Triethylsilyl groups | Solution-processable with controlled microstructure for optoelectronic applications. researchgate.net | researchgate.net |

| 5,14-Bis(trialkylsilylethynyl)pentacenes | Substitution at 5,14-positions | Alters molecular packing and singlet fission dynamics compared to 6,13-isomers. acs.org | acs.org |

Introducing electron-donating groups is a powerful method to modulate the electronic properties of the pentacenedione core. A series of tetraryl-substituted pentacenedione derivatives (Ar₄-PDs) has been synthesized via Suzuki-Miyaura coupling reactions. rsc.orgresearchgate.net These derivatives exhibit highly twisted molecular conformations due to steric hindrance between the aryl substituents and the core structure. rsc.orgresearchgate.net This twisting disrupts planar packing and enhances solubility. rsc.org

The electronic nature of the aryl group significantly influences the redox properties of the resulting molecule. When a strong electron-donating group like triphenylamine (B166846) (TPA) is used, the resulting Ar₄-PD derivative displays amphoteric redox behavior, meaning it can be both oxidized and reduced more easily. rsc.orgresearchgate.net This leads to a narrowed electrochemical band gap (1.38 eV) and the appearance of an intramolecular charge transfer (ICT) band in its absorption spectrum. rsc.orgresearchgate.net The twisted structure is believed to enable through-space interactions between the electron-donating TPA groups and the electron-accepting anthraquinone (B42736) core, a key feature for developing novel donor-acceptor systems. rsc.org

| Substituent (Ar) | Key Electronic Feature | Electrochemical Band Gap (eV) | Reference |

|---|---|---|---|

| Phenyl | Moderately donating | Not specified | rsc.orgresearchgate.net |

| 4-Methoxyphenyl | Electron-donating | Not specified | rsc.orgresearchgate.net |

| Triphenylamino (TPA) | Strongly electron-donating | 1.38 | rsc.orgresearchgate.net |

Functionalization of the pentacene core can also be achieved by introducing more complex moieties. Pentacene-5,7,12,14-tetraone has been used as a starting material to create novel π-conjugated systems featuring geminal enediyne and 1,3-dithiole groups. researchgate.netrsc.org These reactions demonstrate the potential for selective olefination of the quinone units. researchgate.netrsc.org

The integration of electron-donating 1,3-dithiole groups and electron-accepting enediyne functionalities imparts intriguing electronic properties and redox activity. researchgate.netrsc.org The resulting compounds exhibit unique structural and electronic characteristics that have been investigated through UV-Vis absorption spectroscopy, cyclic voltammetry, and density functional theory (DFT) calculations. researchgate.netrsc.org Furthermore, the bis(enediyne)-substituted pentacenedione derivatives show promise as precursors for synthesizing carbon-rich polymeric materials. researchgate.net

Halogenation for Modulating Electronic and Stability Profiles

Halogenation, particularly fluorination, is a widely used strategy to tune the electronic properties and enhance the stability of organic semiconductors without significantly altering their molecular shape. beilstein-journals.org

Introducing fluorine atoms to the pentacene aromatic rings is an effective way to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.orgacs.org This modification can switch the charge transport behavior from p-type (hole transport) in unsubstituted pentacene to n-type (electron transport) or ambipolar in fluorinated derivatives. beilstein-journals.orgacs.org For example, perfluoropentacene (B8735957) is known to be an n-type semiconductor. beilstein-journals.org

The synthesis of fluorinated pentacene-6,13-diones serves as a key step toward obtaining fluorinated pentacenes. rsc.org For example, 2,9- and 2,10-difluoropentacene-6,13-dione have been synthesized and subsequently converted to the corresponding TIPS-pentacene derivatives. rsc.org Studies on these materials show that fluorination increases the melting point and can enhance photochemical stability due to the high electronegativity of fluorine. rsc.org Computational studies on perfluoropentacene have shown a reduction in the HOMO-LUMO gap compared to pristine pentacene. ijnnonline.net The strategic placement and number of fluorine atoms allow for precise control over the electronic structure and device performance. rsc.orgresearchgate.net

| Compound | Effect of Fluorination | Key Finding | Reference |

|---|---|---|---|

| Perfluoropentacene | Lowers HOMO/LUMO levels | Induces n-type semiconductor behavior. beilstein-journals.orgacs.org | beilstein-journals.orgacs.org |

| Difluorinated TIPS-pentacene | Enhances stability | Increased melting point and improved photochemical stability. rsc.org | rsc.org |

| 6,13-Difluoropentacene | Modification of central ring | Investigates effect of fluorination at the most reactive sites of the pentacene core. beilstein-journals.org | beilstein-journals.org |

Conformational Control and Intermolecular Interactions

The solid-state packing of pentacene derivatives is paramount to their performance in electronic devices, as it dictates the efficiency of charge transport between adjacent molecules. Functionalization of the pentacene-5,13-dione core provides a means to control the conformation and intermolecular interactions. Unsubstituted pentacene typically adopts a herringbone packing motif. researchgate.net

Introducing bulky substituents, such as the aforementioned silylethynyl groups, can steer the packing towards a two-dimensional "brickwork" or π-stacked arrangement, which is often more favorable for charge transport. google.com The interplay between adsorbate-substrate and intermolecular interactions is crucial, especially in the formation of the first monolayer on a surface, where bonding distances can change with molecular coverage. uni-tuebingen.de Furthermore, highly twisted conformations, induced by sterically demanding substituents, can enhance solubility by preventing close packing, while still allowing for through-space electronic interactions. rsc.orgresearchgate.net In some systems, such as quinacridone, strong intermolecular forces like hydrogen bonding can dictate the crystal packing, leading to a slipped π-stacking arrangement. nih.gov Understanding and controlling these weak intermolecular forces—including van der Waals forces, dipole interactions, and hydrogen bonds—is essential for designing high-performance organic semiconductor materials. researchgate.net

Induction of Non-Planar Molecular Architectures for Solubility/Processability

The inherently planar structure of the pentacene core leads to strong intermolecular π-π stacking, which, while beneficial for charge transport in some contexts, results in poor solubility and limited processability in common organic solvents. rsc.org A key strategy in the molecular engineering of pentacene-dione derivatives is to disrupt this planarity, thereby enhancing solubility and enabling solution-based fabrication techniques. This is often achieved by introducing sterically demanding functional groups that force the aromatic backbone to adopt a twisted, kinked, or three-dimensional conformation. rsc.orgacs.org

One effective method involves the chemical modification of the quinone unit itself. Starting from pentacene-5,7,12,14-tetraone, a selective two-fold Ramirez dibromoolefination reaction can convert one of the quinone groups into a quinodimethane moiety. rsc.org The introduction of the resulting exocyclic double bonds creates significant steric hindrance, forcing the central pentacene structure into a non-planar, kinked shape. rsc.org This initial non-planar scaffold can be further functionalized. For instance, Suzuki-Miyaura coupling reactions with various arene boronic acids introduce bulky aryl substituents, resulting in highly twisted molecular conformations. rsc.org The steric clash between the aryl groups and the anthraquinodimethane portion of the molecule is the primary driver for this distortion. rsc.org Single-crystal X-ray diffraction analysis has confirmed these highly twisted structures, which effectively suppress the close packing responsible for low solubility. rsc.orgresearchgate.net As a result, these derivatives demonstrate good solubility in common organic solvents like chloroform (B151607), tetrahydrofuran (B95107), and dimethyl sulfoxide. rsc.orgrsc.org

Another approach to inducing non-planarity is the synthesis of rigid, three-dimensional iptycene structures. iucr.orgnih.gov The double Diels-Alder reaction between anthracene (B1667546) and p-benzoquinone, followed by dehydrogenation, yields a pentiptycene-6,13-dione derivative. iucr.orgnih.gov This creates a rigid, H-shaped molecule where the terminal benzene (B151609) rings are held at a significant dihedral angle relative to the central quinone ring, averaging around 65.6°. iucr.org This fixed, three-dimensional architecture inherently prevents the planar stacking seen in simpler pentacene compounds, making such derivatives suitable for applications like polymers of intrinsic microporosity (PIMs) where processability is key. iucr.org

The table below summarizes representative strategies for inducing non-planar architectures in pentacenedione derivatives.

| Precursor Compound | Reaction Strategy | Resulting Architecture | Key Benefit |

| Pentacene-5,7,12,14-tetraone | Ramirez dibromoolefination followed by Suzuki-Miyaura coupling | Kinked and highly twisted backbone rsc.orgrsc.org | Enhanced solubility/processability rsc.orgrsc.org |

| Anthracene and p-benzoquinone | Double Diels-Alder reaction | Rigid, H-shaped 3D scaffold (pentiptycene) iucr.orgnih.gov | Inherent non-planarity, suitable for PIMs iucr.org |

Influence on Solid-State Packing Motifs

Functionalization of the pentacenedione core not only impacts solubility but also provides a powerful tool to control the solid-state packing of the molecules. This control is critical for tuning the electronic properties of the material, as intermolecular orbital overlap governs charge transport efficiency. researchgate.netrsc.org

Strategies for Avoiding Herringbone π-Stacking

Unsubstituted pentacene famously crystallizes in a herringbone arrangement, where molecules are packed in an edge-to-face manner. rsc.orguky.edu This motif is not optimal for charge transport, as it minimizes the overlap of π-orbitals between adjacent molecules. rsc.org A primary goal of molecular engineering is to disrupt the C–H⋯π interactions that favor the herringbone structure and promote more electronically favorable packing, such as co-facial π-stacking. rsc.orgossila.com

A widely adopted strategy is the introduction of bulky side groups at the periphery of the pentacene core. ossila.com For example, attaching tri-isopropylsilyl (TIPS) groups via ethynyl (B1212043) spacers interrupts the edge-to-face interactions that lead to the herringbone motif. ossila.com The bulky silyl (B83357) groups effectively act as steric shields, preventing molecules from adopting the tilted herringbone arrangement and instead favoring a two-dimensional "brickwork" or π-stacked structure where the aromatic cores can align more closely. ossila.comresearchgate.net While developed for pentacene, this principle is directly applicable to pentacenedione systems. The size and shape of the substituents can be tuned to systematically alter the packing arrangement. beilstein-journals.org

Alternative strategies involve introducing new types of intermolecular interactions. For example, replacing specific C-H bonds with functionalities capable of hydrogen bonding, such as nitrogen substitution to form aza-pentacenes, can completely suppress the herringbone motif. rsc.org The formation of C–H⋯N hydrogen bonds between the long edges of molecules provides a stronger directional force than the weaker C–H⋯π interactions, leading to the formation of co-planar sheets or gamma-type packing instead of the herringbone structure. rsc.org

The following table outlines strategies used to prevent herringbone packing in pentacene-like cores.

| Strategy | Mechanism | Resulting Packing Motif | Reference |

| Attachment of bulky side groups (e.g., TIPS) | Steric hindrance disrupts edge-to-face interactions. ossila.com | π-stacked, brickwork ossila.comresearchgate.net | ossila.com, researchgate.net |

| Heteroatom substitution (e.g., nitrogen) | Introduction of directional C–H⋯N hydrogen bonds. rsc.org | γ-packing, sheet structures rsc.org | rsc.org |

Facilitation of Through-Space Interactions

By moving beyond the herringbone arrangement, functionalization strategies can facilitate desirable through-space interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular). These interactions are crucial for defining the optoelectronic properties of the material.

The induction of twisted molecular conformations, as described in section 3.3.1, is a powerful method to enable intramolecular through-space interactions. In highly twisted donor-acceptor (D-A) type pentacenedione derivatives, the non-planar geometry can bring the electron-donating and electron-accepting segments of the molecule into close spatial proximity. rsc.orgresearchgate.net This facilitates through-space intramolecular charge transfer (ICT), which is observable as new, long-wavelength absorption bands in the UV-vis spectrum. rsc.org Density functional theory (DFT) calculations confirm that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be spatially segregated onto the donor and acceptor moieties, respectively, a direct consequence of the twisted structure enabling this through-space electronic communication. rsc.org

Furthermore, controlling solid-state packing allows for the optimization of intermolecular through-space interactions, which are fundamental to charge transport and other solid-state phenomena like singlet fission. Functionalization with groups like trialkylsilylethynyl substituents can be engineered to promote significant π-face interactions in the crystal, leading to close intermolecular distances and enhanced orbital overlap. acs.orguky.edu For instance, the substitution position on the pentacene core (e.g., 5,14- vs. 6,13- positions) directly impacts the local molecular packing arrangement in the solid state, which in turn governs the dynamics of excited states and the efficiency of processes like triplet pair formation. acs.org The ability to engineer specific "slip-stacked" or "gamma" packing motifs through the choice of functional groups allows for fine-tuning of the electronic coupling between neighboring molecules, directly influencing the material's performance in electronic devices. aip.org

Advanced Spectroscopic and Structural Characterization of Pentacene 5,13 Dione Systems

Elucidation of Molecular and Crystal Structures

The precise arrangement of molecules in the solid state and their conformation are critical determinants of the material's electronic properties. X-ray diffraction and nuclear magnetic resonance spectroscopy are powerful tools for elucidating these features.

Single-Crystal X-ray Diffraction (XRD) Analysis of Conformations and Packing

X-ray diffraction (XRD) studies have been instrumental in confirming the molecular structure and packing of pentacene-5,13-dione in the solid state. Analysis of crystalline samples reveals a monoclinic unit cell. quizlet.com The distinct and sharp peaks observed in powder XRD patterns are indicative of the compound's highly crystalline nature. mdpi.com

Key diffraction peaks have been indexed to specific reflection planes, confirming the monoclinic phase of the material. mdpi.com The primary observed reflections are detailed in the table below.

Table 1: Principal XRD Peaks for Pentacene-5,13-dione.

| Diffraction Angle (2θ) | Miller Indices (hkl) |

|---|---|

| 9.8° | (002) |

| 11.9° | (011) |

| 14.7° | (012) |

| 23.6° | (112) |

| 27.7° | (104) |

The crystal structure data for pentacene-5,13-dione is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 835494. rsc.org This structural information is vital for understanding the intermolecular interactions that govern charge transport in materials derived from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure of pentacene-5,13-dione in solution. The 1H NMR spectrum is particularly informative, showing distinct signals for the different types of aromatic protons present in the molecule. mdpi.com

The symmetry of the pentacene-5,13-dione molecule results in a simplified spectrum. The chemical shifts observed are consistent with the presence of the fused aromatic ring system and the electron-withdrawing ketone groups. mdpi.com

Table 2: 1H NMR Chemical Shifts for Pentacene-5,13-dione.

| Chemical Shift (δ, ppm) | Proton Assignment |

|---|---|

| 8.96 | Aromatic |

| 8.14 | Aromatic |

| 7.72 | Aromatic |

In addition to proton NMR, 13C NMR spectra are available and provide further confirmation of the carbon skeleton of the molecule. rsc.org

Electronic Absorption and Emission Spectroscopy

The interaction of pentacene-5,13-dione with light provides insight into its electronic structure, including the energy gap between its frontier molecular orbitals.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of pentacene-5,13-dione provides key information about its electronic transitions. In chloroform (B151607) solution, the spectrum exhibits two main absorption peaks at 390 nm and 412 nm. researchgate.net These are attributed to π−π* and n−π* electronic transitions, respectively. researchgate.net

In thin films, the absorption peaks associated with the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition are observed at energies of 2.94 eV and 3.11 eV. researchgate.net From these values, the optical band gap is estimated to be between 3.0 and 3.17 eV. researchgate.net

Table 3: UV-Vis Absorption Data for Pentacene-5,13-dione.

| Medium | Absorption Peak (nm) | Absorption Peak (eV) | Assigned Transition |

|---|---|---|---|

| Chloroform | 390 | 3.18 | π−π |

| Chloroform | 412 | 3.01 | n−π |

| Thin Film | - | 2.94 | HOMO-LUMO |

| Thin Film | - | 3.11 | HOMO-LUMO |

Photoluminescence Spectroscopy for Excited State Dynamics

When irradiated with UV light, thin films of pentacene-5,13-dione exhibit an intense yellow photoluminescence (PL). researchgate.net The PL spectrum shows a characteristic double-peak feature, with emission maxima at 1.97 eV and 2.09 eV. researchgate.net

A notable feature of pentacene-5,13-dione is its large Stokes shift, which is the difference between the energy of absorption and emission. The Stokes shift is approximately 1 eV, indicating a significant geometric relaxation in the excited state before radiative decay. researchgate.net This property is of interest for applications in optical devices such as UV detectors. researchgate.net

Electrochemical Properties and Redox Behavior

The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are crucial for its application in electronic devices as they determine the energy levels of the HOMO and LUMO. Pentacene-5,13-dione is a key precursor for many redox-active pentacene (B32325) derivatives. sigmaaldrich.comresearchgate.net

While detailed cyclic voltammetry data for the parent pentacene-5,13-dione is not extensively reported, its electronic nature has been inferred from studies of pentacene purity. It is understood that as an impurity, 6,13-pentacenequinone (B1223199) is energetically inert as a hole trap due to its deep HOMO level. researchgate.net The two electron-withdrawing quinone functionalities are expected to result in high oxidation and reduction potentials. The electrochemical behavior of quinones typically involves a two-electron, two-proton reduction process, the potential of which is sensitive to the surrounding chemical environment. researchgate.net Further investigation is required to fully quantify the redox potentials and frontier orbital energy levels of this foundational molecule.

Cyclic Voltammetry (CV) Studies of Redox Potentials and Electrochemistry

Cyclic voltammetry (CV) is a critical electrochemical technique used to investigate the redox properties of chemical compounds. For pentacene-5,13-dione and its derivatives, CV studies provide insights into their electron-donating or -accepting capabilities, which are fundamental to their application in organic electronics.

The electrochemical behavior of pentacenedione systems is highly sensitive to their molecular structure, particularly the nature of substituent groups attached to the pentacene core. For instance, a series of tetraryl-substituted pentacenedione derivatives (Ar₄-PDs) has been shown to possess tunable redox properties based on the electronic characteristics of the aryl (Ar) group. nih.gov When the aryl group is a strong electron donor like triphenylamino (TPA), the resulting derivative exhibits amphoteric redox behavior, meaning it can be both oxidized and reduced. nih.gov This specific system displayed a significantly narrowed electrochemical band gap of 1.38 eV. nih.gov

Furthermore, studies on pentacene derivatives linked with π-radical substituents, synthesized from 6,13-pentacenedione, reveal how these modifications influence the electronic states. rsc.org The first oxidation potentials of these radical-linked systems are found to be intermediate between that of the parent pentacene compound, 6,13-bis(triisopropylsilylethynyl)-pentacene (TIPS-Pn), and other related derivatives. rsc.org This demonstrates that the introduction of radical substituents can modulate the redox potentials without drastically altering the ground-state properties of the pentacene moiety. rsc.org For example, the introduction of chlorine substituents in 6,13-dichloropentacene (B3054253) has been found to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can enhance the compound's environmental stability. researchgate.net

| Compound | First Oxidation Potential (Eox1 vs Fc/Fc⁺) [V] |

|---|---|

| 1m (meta-linked radical) | 0.332 |

| 1p (para-linked radical) | 0.322 |

| TIPS-Pn | 0.402 |

| 2 (another radical derivative) | 0.294 |

| 3 (another radical derivative) | 0.298 |

Spectroelectrochemical Analysis of Oxidation Processes and Structural Changes

Spectroelectrochemistry combines spectroscopic and electrochemical methods to provide detailed information about the structural and electronic changes that a molecule undergoes during redox processes. This technique allows for the in-situ characterization of species generated at electrodes.

For derivatives of pentacenedione, spectroelectrochemical studies have been instrumental in understanding intramolecular charge transfer (ICT) phenomena. In a study of a tetraryl-substituted pentacenedione derivative featuring triphenylamino (TPA) donor groups, protonation of the molecule with a strong organic acid like trifluoroacetic acid (TFA) was shown to enhance the ICT effect. nih.gov Upon addition of TFA, a gradual increase in the ICT absorption band at 700 nm was observed. nih.gov This change indicates that protonation of the amino and keto groups facilitates the transfer of electron density from the donor (TPA) to the acceptor (anthraquinone) moiety within the molecule, leading to a more pronounced charge-transfer character. nih.gov

While direct spectroelectrochemical data on the parent pentacene-5,13-dione is limited, studies on the closely related pentacene molecule reveal the types of changes that can be observed. During electrochemical oxidation, pentacene shows distinct changes in its UV-VIS absorption spectrum, and infrared spectroscopy reveals alterations in vibrational modes corresponding to -C=C- and -C-H bonds. researchgate.net Similarly, upon reduction, new absorption bands appear in the infrared range, indicating the formation of anionic species. researchgate.net These studies on related compounds highlight the power of spectroelectrochemistry to correlate electronic transitions and structural vibrations with specific oxidation states.

Film Morphology and Microstructure Characterization

The performance of organic electronic devices is critically dependent on the morphology and microstructure of the thin films used. Techniques such as Atomic Force Microscopy (AFM) and Two-Dimensional Grazing Incidence X-ray Diffraction (2D-GIXD) are essential for characterizing the surface topography, grain structure, and crystalline order of pentacene-5,13-dione and related systems.

Atomic Force Microscopy (AFM) for Surface Topography and Grain Size

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information. It is widely used to study the growth modes, grain size, and surface roughness of organic semiconductor films.

Studies on the growth of the related compound pentacene on various substrates reveal key morphological features. When deposited on graphene, pentacene forms three-dimensional (3D) islands that preferentially nucleate at or near surface folds. nih.gov At a substrate temperature of 60°C, these islands are elongated with an average height of approximately 15 nm. nih.gov The substrate's surface energy plays a crucial role; pentacene tends to form two-dimensional islands on polar surfaces like SiO₂, while on apolar surfaces, a greater tendency toward 3D island growth is observed. aps.org

The morphology of pentacene films can be quantified by several parameters. For a pentacene layer grown on graphene at 60°C, the island density and mean area have been measured, providing a detailed picture of the film's initial formation. nih.gov The roughness of the film, often reported as the root-mean-square (RMS) roughness, is another critical parameter that can influence device performance. researchgate.net

| Parameter | Value |

|---|---|

| Surface Coverage | 19.5% |

| Island Density | 22.8 ± 1.8 μm⁻² |

| Mean Island Area | 0.008 μm² |

| Average Island Height | 15 ± 2 nm |

Two-Dimensional Grazing Incidence X-ray Diffraction (2D-GIXD) for Crystalline Order

Two-Dimensional Grazing Incidence X-ray Diffraction (2D-GIXD) is a powerful technique for determining the crystal structure, molecular orientation, and degree of crystallinity in thin films. By directing X-rays at a very shallow angle to the film surface, it provides detailed structural information parallel to the substrate.

2D-GIXD studies on pentacene thin films have been crucial in identifying different polymorphs (crystal structures) and understanding their molecular packing. researchgate.netnih.gov Pentacene is known to exhibit at least two common polymorphs in thin films: a "thin-film phase" and a "bulk phase," which differ in their interlayer spacing (d-spacing). kyoto-u.ac.jp The thin-film phase is characterized by a herringbone packing arrangement where the molecules stand upright on the substrate, an orientation that is favorable for charge transport in field-effect transistors. researchgate.net

Precise lattice parameters for the pentacene thin-film phase have been determined through combined experimental and theoretical investigations, providing a complete picture of the unit cell. researchgate.net The ability to distinguish between different crystalline phases and determine their orientation with respect to the substrate is essential for correlating film structure with electronic properties like charge carrier mobility. nih.govelsevierpure.com

| Lattice Parameter | Value |

|---|---|

| a | 0.592 nm |

| b | 0.754 nm |

| c | 1.563 nm |

| α | 81.5° |

| β | 87.2° |

| γ | 89.9° |

Quantitative Analysis of Photochemical Reactions in Films via p-polarized Multiple-Angle Incidence Resolution Spectrometry (pMAIRS)

p-polarized Multiple-Angle Incidence Resolution Spectrometry (pMAIRS) is an advanced spectroscopic technique for the quantitative analysis of chemical reactions and molecular orientation within thin films. acs.orgnih.gov It is particularly powerful for studying "on-surface" reactions, where molecules are converted into new chemical species directly on a substrate. acs.org

The pMAIRS technique has been successfully employed to monitor the photochemical conversion of 6,13-dihydro-6,13-ethanopentacene-15,16-dione, a precursor molecule, into pentacene within a thin film. acs.orgnih.govresearchgate.net This reaction is a key step in precursor-based routes to fabricating high-quality pentacene films. researchgate.net The spectral analysis based on the pMAIRS principle allows for the accurate determination of the photoconversion rate without requiring complex calculations. acs.orgnih.gov

This analytical method is essential for optimizing reaction conditions to achieve high-quality films for electronic devices. acs.org By providing quantitative data on the transformation of chemical species, pMAIRS serves as a powerful tool for understanding reaction kinetics and for the precise fabrication of functional organic materials on surfaces. acs.orgnih.gov

Theoretical and Computational Investigations of Pentacene 5,13 Dione and Its Derivatives

Electronic Structure and Frontier Molecular Orbitals

The electronic behavior of organic semiconductors is fundamentally governed by their electronic structure, particularly the arrangement and energies of their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground-state electronic properties of molecules. DFT calculations have been employed to understand the impact of various substituents on the electronic structure of pentacene-based molecules.

For instance, studies on halogenated pentacenes have shown that the introduction of fluorine or chlorine atoms can significantly alter the electronic properties. Theoretical calculations indicate that replacing hydrogen with fluorine atoms in pentacene (B32325) can decrease the HOMO-LUMO energy gap. bris.ac.uk Similarly, a study on fluorinated pentacene derivatives revealed that substitutions closer to the center of the molecule have a greater influence on the HOMO levels. rsc.org

The introduction of electron-withdrawing groups, such as cyano (CN), trifluoromethyl (CF3), and nitro (NO2), into pentacene derivatives has also been explored. DFT studies have shown that these substitutions can be used to tune the electronic structure and improve charge transport properties. nih.gov For example, pentacene derivatives with both chlorine and o-alkylphenyl substituents have demonstrated enhanced stability. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules, including their optical absorption spectra. TD-DFT calculations can predict the energies of electronic transitions, providing insights into the color and light-absorbing capabilities of the material. spiedigitallibrary.org

TD-DFT studies on pentacene and its derivatives have been instrumental in understanding their photophysical behavior. For example, TD-DFT calculations have been used to analyze the optical transitions in pentacene and perfluoropentacene (B8735957), revealing the nature of their absorption and emission spectra. researchgate.net These calculations have also been used to investigate the absorption spectra of electron-deficient pentacene derivatives, showing how different electron-withdrawing groups influence their optical properties. nih.gov Furthermore, TD-DFT has been employed to study the excited states of pyrene-fused azaacene dimers, which are related to pentacene and exhibit potential for singlet fission. nih.gov

Alongside DFT, other quantum mechanical methods are utilized to study the electronic properties of pentacene derivatives. Semiempirical methods, which use parameters derived from experimental data, and ab initio methods, which are based on first principles without empirical parameters, offer alternative approaches for these investigations. dtic.mil

Semiempirical methods like ZINDO have been used to study electron transfer between pentacene molecules, providing insights into charge transport dynamics. aip.org Ab initio methods, while computationally more intensive, can provide highly accurate predictions of molecular properties. dtic.mil For instance, ab initio calculations have been used to study the electronic and optical properties of pristine, fluorinated, and chlorinated pentacene molecules. ijnnonline.net High-resolution gas-phase photoelectron spectroscopy, combined with first-principles correlated quantum-mechanical calculations, has been used to determine the reorganization energy of pentacene upon ionization. acs.org

Charge Carrier Transport and Reorganization Energy Modeling

The efficiency of organic electronic devices is heavily dependent on the ability of charge carriers (electrons and holes) to move through the material. Theoretical models are essential for understanding and predicting charge carrier mobility.

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are critical parameters that influence the charge injection and transport properties of a material, as well as its stability. researchgate.net A smaller HOMO-LUMO gap generally implies better charge transport characteristics.

Theoretical calculations have shown that the HOMO-LUMO gap of pentacene can be tuned by chemical modifications. For example, the full replacement of hydrogen atoms with fluorine and chlorine in pentacene has been shown to shrink the HOMO-LUMO gap. ijnnonline.net The introduction of different substituents, such as halogens, phenyl groups, silylethynyl groups, and thio groups, has been systematically studied to assess their impact on the HOMO-LUMO gap. researchgate.net The table below presents a comparison of calculated HOMO-LUMO gaps for pentacene and some of its derivatives.

| Compound | Calculated HOMO-LUMO Gap (eV) |

| Pentacene | 1.13 ijnnonline.net |

| Perfluoropentacene | 0.99 ijnnonline.net |

| Chlorinated Pentacene | 0.67 ijnnonline.net |

| TIPS-Pentacene | 1.8 rsc.org |

| 1-Fluoro-TIPS-pentacene | 1.8 rsc.org |

| 2-Fluoro-TIPS-pentacene | 1.7 rsc.org |

This table is for illustrative purposes and the values may vary depending on the computational method used.

Charge transport in organic semiconductors is often described by hopping models, where charges jump between adjacent molecules. The rate of this hopping is influenced by factors such as the electronic coupling between molecules and the reorganization energy. Reorganization energy is the energy required to distort the geometry of a molecule when it gains or loses a charge. A lower reorganization energy is generally desirable for higher charge mobility.

Theoretical models, such as Marcus theory, are used to calculate these parameters and predict charge carrier mobilities. nih.govarxiv.org Studies have shown that molecular structure and crystal packing are crucial in determining transport behavior. nih.gov For example, fluctuations in the electronic coupling between adjacent molecules due to thermal motions can limit charge mobility. exeter.ac.uk The reorganization energy is influenced by molecular vibrations, and it has been found to be remarkably low for pentacene. acs.org

The table below shows calculated reorganization energies for hole and electron transport in pentacene and a related compound.

| Compound | Hole Reorganization Energy (λh) (meV) | Electron Reorganization Energy (λe) (meV) |

| Pentacene | 98 | 110 |

| Pentathienoacene | 185 | 189 |

Data sourced from a theoretical study on transport properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in understanding the structure of pentacene-5,13-dione derivatives. Research has shown that the introduction of bulky aryl substituents can induce highly twisted conformations. rsc.org This twisting is a direct result of significant steric hindrance between the substituents and the core anthraquinodimethane moiety of the pentacene-5,13-dione structure. rsc.org This conformational twisting is not merely a structural curiosity; it has profound implications for the material's properties, rendering it highly soluble in common organic solvents, a critical attribute for solution-processable organic semiconductors. rsc.org

A key finding from these investigations is that the degree of twisting can be systematically controlled, which in turn modulates the electronic and photophysical properties of the material. rsc.org The twisted conformation can facilitate through-space interactions between different parts of the molecule, such as donor and acceptor groups in donor-acceptor systems, leading to unique electronic behaviors like intramolecular charge transfer (ICT). rsc.org

| Computational Method | Key Findings | Implication |

| Density Functional Theory (DFT) | Confirmation of highly twisted molecular conformations in substituted pentacene-5,13-diones. rsc.org | Enhanced solubility and potential for solution-based processing of organic electronics. rsc.org |

| Molecular Dynamics (MD) | Elucidation of stable and metastable conformations and the energy barriers between them. nih.govresearchgate.net | Understanding of molecular packing and solid-state morphology. nih.gov |

| Potential Energy Scan | Identification of the lowest energy conformer through rotation around specific bonds. researchgate.net | Prediction of the most likely molecular structure. |

Spin States and Magnetic Properties in Diradical Systems

Theoretical design has emerged as a powerful tool for developing novel redox-active magnetic molecules where a pentacene-5,13-dione (referred to as pentacene-6,13-dione in some literature) unit acts as a bridge between two radical groups. nih.govmdpi.comresearchgate.net In these designs, the pentacene-5,13-dione core functions as a "coupler" that mediates the magnetic interaction between the spin centers, which are often stable nitroxide (NO) radicals. nih.govmdpi.com

The fundamental principle behind this design is that the magnetic properties of the diradical system can be switched by changing the redox state of the pentacene-5,13-dione bridge. nih.govmdpi.com Computational studies, primarily using DFT at levels like B3LYP and M06-2X, have shown that the pentacene-5,13-dione-bridged nitroxide diradicals typically exhibit antiferromagnetic coupling in their quinone state. nih.govmdpi.com This means the spins of the two radical electrons align in opposite directions, resulting in a singlet ground state. mdpi.com

However, upon dihydrogenation (a reduction reaction), the electronic structure of the pentacene bridge is altered, which in turn changes the nature of the magnetic coupling. nih.govmdpi.com The dihydrogenated counterpart is predicted to exhibit ferromagnetic coupling, where the spins of the radical electrons align in the same direction, leading to a triplet ground state. nih.govmdpi.com This redox-induced magnetic transformation from antiferromagnetism to ferromagnetism (or vice versa) is a key feature, making these molecules potential candidates for molecular switches. nih.govmdpi.comresearchgate.net The design process involves a careful selection of the coupler and the radical units to achieve the desired magnetic behavior and switching characteristics. nih.govmdpi.com

The magnetic behavior and the reversal of magnetic properties in these pentacene-5,13-dione-bridged diradicals are dictated by the spin-interacting pathways through the coupler. nih.govmdpi.comresearchgate.net The nature and length of this pathway are critical factors in determining the sign and magnitude of the magnetic exchange coupling constant, J. nih.govmdpi.com

Theoretical analyses reveal that the differences in magnetic properties between the oxidized (quinone) and reduced (dihydrogenated) forms of the diradicals can be attributed to their distinctly different spin-interacting pathways. nih.govmdpi.comresearchgate.net The spin alternation rule is a key concept for understanding these pathways; it suggests that adjacent atoms in a π-conjugated system prefer to have opposite spins. mdpi.comresearchgate.net

In the antiferromagnetic state of the pentacene-5,13-dione bridged diradical, the spin polarization through the π-conjugated system of the coupler facilitates an antiparallel alignment of the spins on the nitroxide radicals. nih.govmdpi.com Upon reduction to the dihydrogenated form, the conjugation pathway is altered, leading to a change in the spin polarization pattern that now favors a parallel alignment of spins, resulting in ferromagnetism. nih.govmdpi.com The magnitude of the magnetic interaction is also influenced by factors such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the coupler, the length of the coupler, and the degree of π-conjugation. nih.govmdpi.com A more extensively π-conjugated structure generally promotes more effective spin transport and stronger magnetic coupling. nih.govmdpi.comresearchgate.net

| State of Pentacene-5,13-dione Bridge | Predicted Magnetic Coupling | Ground State | Controlling Factors |

| Quinone (Oxidized) | Antiferromagnetic nih.govmdpi.com | Singlet mdpi.com | Spin-interacting pathway through the π-system. nih.govmdpi.comresearchgate.net |

| Dihydrogenated (Reduced) | Ferromagnetic nih.govmdpi.com | Triplet mdpi.com | Altered conjugation and spin polarization upon reduction. nih.govmdpi.com |

Advanced Research Applications and Methodological Advancements Enabled by Pentacene 5,13 Dione

Development of Organic Semiconductor Materials

The pentacene (B32325) core is a benchmark for p-type organic semiconductors due to its high charge carrier mobility. mdpi.comuou.ac.in However, pentacene itself has limitations, including poor solubility and instability. Pentacene-5,13-dione provides a versatile platform to overcome these challenges through chemical modification, leading to high-performance organic semiconductor materials for various electronic devices.

Precursor for High-Performance Organic Field-Effect Transistors (OFETs)

Pentacene-5,13-dione is a key intermediate in the synthesis of pentacene and its derivatives, which are widely used in Organic Field-Effect Transistors (OFETs). mdpi.comresearchgate.net One common synthetic route involves the reduction of pentacene-6,13-dione to 6,13-dihydropentacene-6,13-diol, which is then aromatized to form pentacene. unl.edu This method is preferred over older techniques that use hazardous materials like mercury amalgams. mdpi.comunl.edu

The performance of OFETs is highly dependent on the purity and crystallinity of the organic semiconductor layer. acs.org By using pentacene-5,13-dione as a starting material, researchers can synthesize highly pure pentacene, which is crucial for achieving high charge carrier mobilities. mdpi.comresearchgate.net For instance, a rapid, high-yielding synthesis from 6,13-dihydro-6,13-dihydroxypentacene, which is prepared from pentacene-6,13-dione, allows for the production of high-purity pentacene without the need for extensive purification like sublimation. mdpi.com This is critical because solution-phase pentacene is more susceptible to oxidation, which can form pentacene-6,13-dione as a by-product and degrade device performance. mdpi.com

Furthermore, pentacene-5,13-dione can be chemically modified to produce soluble pentacene precursors. These precursors can be deposited from solution to form thin films, which are then converted to pentacene, often by heating. sigmaaldrich.comnih.gov This solution-based processing is advantageous for large-area and low-cost manufacturing of electronic devices. acs.org For example, a Lewis acid-catalyzed reaction of pentacene with N-sulfinylacetamide yields a soluble adduct that can be spin-coated and then converted to a pentacene thin film. nih.gov

Derivatives of pentacene synthesized from pentacene-5,13-dione have shown excellent performance in OFETs. The introduction of substituents, such as triisopropylsilylethynyl (TIPS) groups, enhances solubility and influences the crystal packing of the semiconductor, which in turn affects the charge transport properties. nih.govsigmaaldrich.com For example, 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), synthesized via intermediates derived from pentacene-6,13-dione, is a well-studied, solution-processable organic semiconductor with high hole mobility. nih.govsigmaaldrich.com

Table 1: Performance of OFETs based on Pentacene and its Derivatives This table is interactive. Users can sort the data by clicking on the headers.

| Semiconductor | Fabrication Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |

|---|---|---|---|---|

| Pentacene | Vapor Deposition | 1.23 | > 10⁶ | researchgate.net |

| Pentacene | Solution (from precursor) | 0.54 | 10⁷ | acs.org |

| TIPS-Pentacene | Solution Shearing | 4.8 | - | researchgate.net |

| TIPS-Pentacene | Inkjet Printing | 0.198 | - | researchgate.net |

| TIPS-Pentacene | Spin Coating | 0.54 | - | sigmaaldrich.com |

| 2,3-dicyano-6,13-bis-(tricyclopentylsilylethynyl) pentacene | Solution Processing | - | - | wordpress.com |

Enabling Materials for Organic Light-Emitting Diodes (OLEDs) and Photovoltaics (OPVs)

The versatility of pentacene-5,13-dione extends to the development of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). mdpi.comuou.ac.in While pentacene itself has been explored in these applications, its derivatives, accessible through pentacene-5,13-dione, offer tailored electronic properties that can enhance device performance. mdpi.comwordpress.com

In the realm of OPVs, pentacene derivatives can function as either the electron donor or acceptor material in the active layer. By introducing electron-withdrawing groups to the pentacene core, a p-type semiconductor like TIPS-pentacene can be converted into an n-type material suitable for use as an acceptor. wordpress.comresearchgate.net For example, the addition of nitrile (cyano) functional groups to TIPS-pentacene shifts its energy levels, making it an effective electron acceptor. wordpress.comresearchgate.net Solar cells fabricated with a blend of poly(3-hexylthiophene) (P3HT) as the donor and a cyanopentacene derivative as the acceptor have demonstrated the potential of these materials in photovoltaics. wordpress.comresearchgate.net

The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification of the pentacene-5,13-dione framework is crucial for optimizing the performance of OPVs. wordpress.com This tuning allows for better alignment of the energy levels of the donor and acceptor materials, facilitating efficient charge separation and collection.

For OLEDs, while less common than in OFETs and OPVs, pentacene derivatives have been investigated. The development of new donor-acceptor compounds, where pentacenedione can act as the acceptor moiety, opens up possibilities for creating materials with specific emission characteristics. rsc.org

Engineering of Solution-Processable Organic Semiconductors

A major thrust in organic electronics research is the development of solution-processable semiconductors, which enables low-cost, large-area fabrication techniques like printing. researchgate.netresearchgate.net Pentacene's inherent insolubility is a significant hurdle, which can be overcome by using pentacene-5,13-dione as a starting point for creating soluble derivatives. sigmaaldrich.comrsc.org

The most successful strategy has been the introduction of bulky trialkylsilylethynyl groups at the 6 and 13 positions of the pentacene core. nih.govsigmaaldrich.com The synthesis of these derivatives, such as the widely used TIPS-pentacene, involves the reaction of pentacene-6,13-dione with the corresponding silylacetylene, followed by a reduction step. sigmaaldrich.com These bulky side groups prevent the close packing that leads to insolubility, while still allowing for sufficient π-π stacking in the solid state for efficient charge transport. nih.govsigmaaldrich.com

The solubility and crystal packing of these materials can be further fine-tuned by altering the alkyl substituents on the silicon atom. sigmaaldrich.com This "crystal engineering" approach allows for the optimization of film morphology and electronic properties for specific applications. nih.gov For instance, derivatives with two-dimensional π-stacking interactions tend to form more uniform films and exhibit better device performance. sigmaaldrich.com

Researchers have explored various solution-based deposition techniques for these materials, including spin coating, drop casting, inkjet printing, and blade coating, to fabricate high-performance electronic devices. researchgate.netresearchgate.netresearchgate.net

Table 2: Solubility and Performance of Processable Pentacene Derivatives

| Derivative | Key Feature | Application | Achieved Mobility (cm²/Vs) | Reference |

|---|---|---|---|---|

| TIPS-Pentacene | High solubility, 2D π-stacking | OFETs, OPVs | up to 4.8 | nih.govsigmaaldrich.comresearchgate.net |

| 13,6-N-sulfinylacetamidopentacene | Soluble precursor | OFETs | - | sigmaaldrich.com |

| Cyanopentacenes | n-type behavior | OPVs | - | wordpress.comresearchgate.net |

Functional Materials for Gas Separation and Adsorption

The rigid and well-defined structure of molecules derived from pentacene-5,13-dione makes them attractive for applications beyond electronics, particularly in the creation of porous materials for gas separation.

Monomers for Polymers of Intrinsic Microporosity (PIMs) in CO2 Removal

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess interconnected voids of molecular dimensions due to their rigid and contorted macromolecular structures. This inherent microporosity makes them promising candidates for membrane-based gas separations, including the removal of carbon dioxide (CO₂) from gas mixtures. researchgate.netnih.gov

A derivative of pentacene-5,13-dione, specifically 5,7,12,14-tetrahydro-5,14:7,12-bis( Current time information in Bangalore, IN.iucr.orgbenzeno)pentacene-6,13-dione (a pentiptycene-dione), has been identified as a valuable monomer for the synthesis of PIMs. researchgate.netiucr.org This rigid, H-shaped molecule is synthesized through a double Diels-Alder reaction involving anthracene (B1667546). researchgate.netiucr.org Its three-dimensional and bulky structure prevents efficient packing when incorporated into a polymer chain, thereby creating significant free volume. iucr.org

Polyimides synthesized from pentiptycene-based diamines, which can be derived from the corresponding dione (B5365651), have shown potential for gas separation applications. researchgate.net A novel soluble pentiptycene-based polyimide demonstrated excellent thermal stability and high CO₂ permeability of 812 Barrer with a CO₂/CH₄ selectivity of 27. researchgate.net This high permeability is attributed to the poor chain-packing caused by the rigid pentiptycene unit. researchgate.net

The incorporation of such rigid, non-planar monomers is a key strategy in designing high-performance PIMs for CO₂ capture and natural gas purification. researchgate.netacs.org